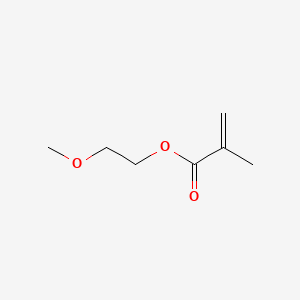![molecular formula C81H66N4 B3028742 Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine CAS No. 303111-06-0](/img/structure/B3028742.png)
Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine, or TDFA, is an organic compound used in a variety of scientific research applications. TDFA is used as a fluorescent dye, a fluorescent label, and a fluorescent probe, and has been employed in the study of biological processes such as cell proliferation and apoptosis. TDFA is a highly versatile compound, and its unique properties make it a useful tool for researchers in the field of biochemistry and molecular biology.
Wissenschaftliche Forschungsanwendungen
1. Nanotubular Morphology and Porous Carbon Nanotubes Synthesis
A dendritic molecule related to Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine, used as a key building block, demonstrated the ability to form nanotubular morphology, leading to the template-free synthesis of porous carbon nanotubes. These nitrogen-doped carbon nanotubes exhibited improved porosity and high surface area, suggesting potential applications in areas requiring high surface area materials (Zhuang et al., 2013).
2. Light-Emitting Materials
Tris[4-(9-phenylfluoren-9-yl)phenyl]amine, a compound similar to the one inquired, was studied for its potential as a blue light-emitting material. The molecular structure showed promise for electronic excitation and long emission lifetimes, indicating its suitability for use in light-emitting devices (Peng-jun, 2010).
3. Two-Photon Absorbing Liquids
Chromophores with a structure related to this compound demonstrated strong two-photon absorbing capabilities. Such materials have potential applications in fields like nonlinear optics (Kannan et al., 2004).
4. Efficient Green Electroluminescent Device
Compounds structurally similar to the one inquired have been used as efficient hole transport materials in green organic light-emitting diodes (OLEDs), demonstrating excellent thermal stability and performance (Wu et al., 2017).
5. Selective Sensing of Chemicals and Biomolecules
Certain fluorene compounds related to the inquired chemical were synthesized and used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids, indicating applications in chemical sensing and bioimaging (Han et al., 2020).
Wirkmechanismus
Target of Action
It’s known that this compound is used in the field of optoelectronics, particularly in organic light-emitting diodes (oleds) .
Mode of Action
The mode of action of this compound is related to its electronic properties. It is used as a hole-transporting layer and hole injection layer material in OLEDs . The compound facilitates the movement of positive charges (holes) from the electrode to the emissive layer in the device.
Biochemical Pathways
As an electronic material, the compound doesn’t participate in biochemical pathways in the traditional sense. Instead, it plays a crucial role in the electronic pathway of OLEDs, enabling efficient energy transfer and light emission .
Result of Action
The result of the compound’s action is the efficient transport of holes in OLEDs, which contributes to the high performance of these devices . This leads to improved brightness, efficiency, and lifespan of the OLEDs.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, humidity, and exposure to light. For instance, the storage conditions of the compound can affect its stability and performance . Proper encapsulation of OLEDs can protect the compound and the device from degradation due to environmental factors.
Safety and Hazards
While specific safety and hazard information for Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine is not available, similar compounds like Tris(4-carbazoyl-9-ylphenyl)amine are classified as Eye Irritant 2 and Skin Irritant 2. They are also classified as STOT SE 3, indicating they may cause respiratory irritation .
Biochemische Analyse
Biochemical Properties
4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions, which facilitate the stabilization of enzyme structures and enhance their catalytic activities .
Cellular Effects
The effects of 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It modulates gene expression by interacting with transcription factors and altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by enhancing the activity of metabolic enzymes, leading to increased ATP production and improved cellular energy status .
Molecular Mechanism
At the molecular level, 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting or activating their functions depending on the context. For example, it can inhibit the activity of pro-apoptotic enzymes, thereby promoting cell survival . Additionally, this compound can induce changes in gene expression by binding to DNA and influencing the recruitment of transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular redox status .
Dosage Effects in Animal Models
The effects of 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced cellular metabolism and improved antioxidant defenses . At high doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and detoxification . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich cellular compartments .
Subcellular Localization
The subcellular localization of 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine is critical for its activity and function. This compound is primarily localized in the mitochondria and endoplasmic reticulum, where it interacts with key enzymes and regulatory proteins . Its localization is directed by specific targeting signals and post-translational modifications that ensure its proper compartmentalization within the cell .
Eigenschaften
IUPAC Name |
4-N-(9,9-dimethylfluoren-2-yl)-1-N,1-N-bis[4-(N-(9,9-dimethylfluoren-2-yl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H66N4/c1-79(2)73-31-19-16-28-67(73)70-49-46-64(52-76(70)79)83(55-22-10-7-11-23-55)61-40-34-58(35-41-61)82(59-36-42-62(43-37-59)84(56-24-12-8-13-25-56)65-47-50-71-68-29-17-20-32-74(68)80(3,4)77(71)53-65)60-38-44-63(45-39-60)85(57-26-14-9-15-27-57)66-48-51-72-69-30-18-21-33-75(69)81(5,6)78(72)54-66/h7-54H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDISDSCLKKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H66N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1095.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

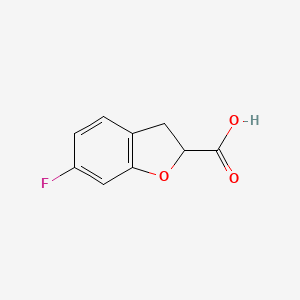
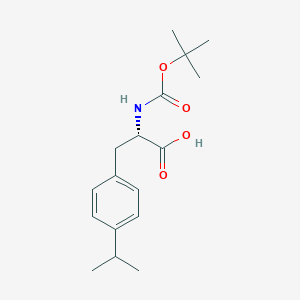
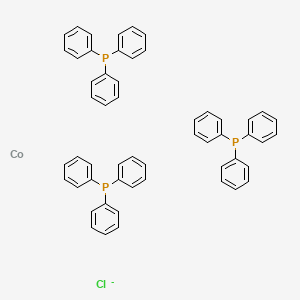


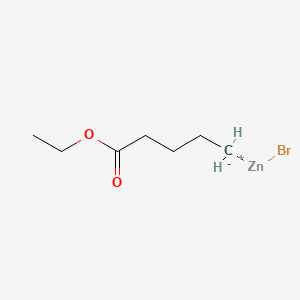
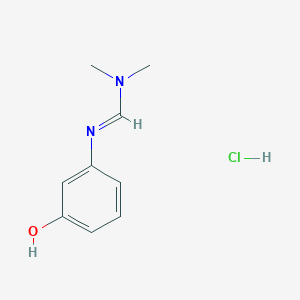
![Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B3028674.png)

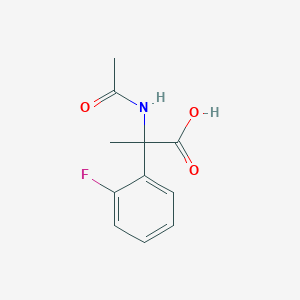

![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B3028679.png)

